molecular formula C8H4ClF3N2O B8004718 7-Chloro-5-(trifluoromethyl)-1,3-benzoxazol-2-amine

7-Chloro-5-(trifluoromethyl)-1,3-benzoxazol-2-amine

Cat. No.: B8004718
M. Wt: 236.58 g/mol
InChI Key: HWBHEYRPIXHZIP-UHFFFAOYSA-N
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Description

7-Chloro-5-(trifluoromethyl)-1,3-benzoxazol-2-amine is a heterocyclic compound that features a benzoxazole core substituted with a chlorine atom at the 7th position and a trifluoromethyl group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-(trifluoromethyl)-1,3-benzoxazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-5-chlorobenzotrifluoride with a suitable carbonyl compound in the presence of a dehydrating agent. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-(trifluoromethyl)-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, typically in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

7-Chloro-5-(trifluoromethyl)-1,3-benzoxazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-5-(trifluoromethyl)-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in metabolic pathways and receptors on cell surfaces[5][5].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-5-(trifluoromethyl)-1,3-benzoxazol-2-amine is unique due to its specific substitution pattern and the presence of both chlorine and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

7-chloro-5-(trifluoromethyl)-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2O/c9-4-1-3(8(10,11)12)2-5-6(4)15-7(13)14-5/h1-2H,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBHEYRPIXHZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1N=C(O2)N)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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